4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzamide with a quinoline derivative under specific conditions to form the desired product. The reaction often requires the use of catalysts such as glacial acetic acid and solvents like N,N-dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of hydroquinoline derivatives .
Scientific Research Applications
4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiazolidine ring can inhibit enzymes by binding to their active sites, thereby blocking their activity. These interactions make the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
Thiazolidin-4-ones: These compounds have a similar thiazolidine ring and are known for their diverse pharmacological properties
Uniqueness
What sets 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide apart is its unique combination of the quinoline and thiazolidine moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H13N3O3S2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H13N3O3S2/c24-14-7-5-12(6-8-14)18(25)22-23-19(26)17(28-20(23)27)11-13-9-10-21-16-4-2-1-3-15(13)16/h1-11,24H,(H,22,25)/b17-11- |
InChI Key |
MYUFWLPXSFDOJE-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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